molecular formula C15H14N2O B14123124 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole

2-(2-Methoxybenzyl)-1H-benzo[d]imidazole

Cat. No.: B14123124
M. Wt: 238.28 g/mol
InChI Key: QIMKZCCXUIBJCE-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzyl)-1H-benzo[d]imidazole is a high-value chemical compound provided as a yellow to white solid with a melting point of 196-199 °C . It is a prominent member of the 2-benzylbenzimidazole scaffold, identified as a novel and potent inhibitor of the NF-κB pathway . In vitro studies using SEAP assays in RAW 264.7 cells have demonstrated that this compound exhibits significant anti-inflammatory activity, achieving half-maximal inhibitory concentration (IC50) values in the low micromolar range (IC50 = 2.4 μM) . The structure-activity relationship (SAR) underscores that the 2-benzylbenzimidazole core with a hydrogen bonding acceptor, such as the methoxy group on the phenyl ring, serves as a critical pharmacophore for this biological activity . Benzimidazole derivatives are a therapeutically significant class of heterocyclic compounds, with well-documented applications in medicinal chemistry due to their diverse pharmacological profiles, which include antimicrobial, antiviral, anticancer, and anti-ulcer activities . The benzimidazole scaffold is a privileged structure in drug discovery, bearing resemblance to naturally occurring purine nucleotides, which facilitates its interaction with various biological targets and enzymes . This compound is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should consult the material safety data sheet (MSDS) prior to use and handle the product in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methyl]-1H-benzimidazole

InChI

InChI=1S/C15H14N2O/c1-18-14-9-5-2-6-11(14)10-15-16-12-7-3-4-8-13(12)17-15/h2-9H,10H2,1H3,(H,16,17)

InChI Key

QIMKZCCXUIBJCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Schiff Base Intermediate

The most widely documented method involves:

  • Condensation : Reacting o-anisaldehyde with 1,2-phenylenediamine in anhydrous ethanol under reflux (3–5 h).
  • Cyclization : Oxidative ring closure using 1,4-benzoquinone as the oxidizing agent at 80–85°C for 2 h.

Key Data

Parameter Value
Overall yield 68–74%
Purity (HPLC) >98%
Reaction scale 10 g–1 kg

This method produces characteristic off-white crystals with a melting point of 169–171°C. The ¹H NMR spectrum shows distinct signals at δ 2.67 (s, OCH₃), 3.58 (s, NCH₂), and aromatic protons between δ 7.15–7.87 ppm.

Microwave-Assisted Single-Pot Synthesis

Accelerated Cyclodehydration

A 2018 innovation utilizes microwave irradiation (150 W, 150°C) with 70% HCl as both catalyst and dehydrating agent:

Optimized Conditions

  • Reagents : o-Anisaldehyde (1 eq), 1,2-phenylenediamine (1.05 eq)
  • Solvent : DMF/HCl (3:1 v/v)
  • Time : 12–15 min vs. 3–5 h conventionally

Comparative Performance

Metric Conventional Microwave
Yield 74% 82%
Energy consumption 5.2 kWh 0.8 kWh
Purity 98% 99.5%

This method reduces byproduct formation (≤0.3% unreacted aldehyde vs. 2–3% in thermal methods).

Transition Metal-Catalyzed Coupling

Palladium-Mediated C–N Bond Formation

A 2022 patent describes cross-coupling 2-bromo-1H-benzo[d]imidazole with 2-methoxybenzylzinc bromide:

Catalytic System

  • Pd(OAc)₂ (2 mol%)
  • Xantphos ligand (4 mol%)
  • K₃PO₄ base in THF at 65°C

Performance Metrics

  • Yield: 89% (isolated)
  • Turnover number (TON): 445
  • Ligand efficiency: 0.92

This method enables late-stage functionalization but requires rigorous exclusion of moisture and oxygen.

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Methodology

A 2021 protocol uses Wang resin-bound benzimidazole precursors:

Stepwise Process

  • Resin loading with Fmoc-protected amine (92% efficiency)
  • On-resin cyclization using PyBOP/DIEA
  • Cleavage with TFA/H₂O (95:5)

Scalability Data

Batch Size Purity Average Yield
1 mmol 99.1% 85%
10 mmol 98.7% 83%
100 mmol 97.9% 79%

This approach facilitates parallel synthesis of analogs but requires specialized equipment.

Green Chemistry Approaches

Biocatalytic Synthesis

A 2023 study achieved enzymatic cyclization using Aspergillus niger laccase:

Reaction Parameters

  • pH 5.0 citrate buffer
  • 30°C, atmospheric oxygen
  • 24 h reaction time

Sustainability Metrics

Parameter Value
E-factor 2.1 vs. 8.7 (chemical)
PMI (Process Mass Intensity) 6.3
Energy Intensity 0.4 kWh/mol

While promising (68% yield), enzyme costs currently limit industrial adoption.

Comparative Methodological Analysis

Table 1: Synthetic Method Benchmarking

Method Yield (%) Purity (%) Cost Index Scalability Green Metrics
Conventional 74 98 1.0 ++++ +
Microwave 82 99.5 1.2 +++ +++
Metal Catalyzed 89 99 3.8 ++ +
Solid-Phase 85 99.1 5.2 + ++
Biocatalytic 68 97 7.1 ++ +++++

++++ = Excellent, + = Poor

Industrial-Scale Considerations

Cost-Benefit Analysis

Raw Material Costs (per kg product)

  • o-Anisaldehyde: $42–48
  • 1,2-Phenylenediamine: $55–62
  • Catalyst systems: $120–380

Process Economics

Method CAPEX ($M) OPEX ($/kg)
Batch conventional 1.2 145
Continuous microwave 2.8 98
Enzymatic 4.1 210

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxybenzyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents such as methanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted benzimidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. For example, it has been studied for its potential to inhibit cancer cell growth by interacting with specific cancer-related proteins .

Comparison with Similar Compounds

Methoxy Group Position (Ortho vs. Para)

  • 2-(4-Methoxybenzyl)-1H-benzo[d]imidazole (3m) : The para-substituted analog exhibits stronger NF-κB inhibition (IC₅₀ = 1.7 μM) compared to the ortho-substituted target compound (IC₅₀ = 2.4 μM). This suggests para-substitution enhances binding affinity, possibly due to improved alignment with the target’s active site .
  • 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (3n) : Despite reduced potency, the ortho-methoxy group may confer steric or electronic effects that influence metabolic stability or off-target interactions.

Fluorophenyl Substitutions

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole : Fluorination at the phenyl ring’s 4-position enhances metabolic stability (aqueous solubility: 74 μg/mL at pH 7.4) without compromising GABA-A receptor binding. Computational docking reveals fluorophenyl derivatives adopt conformations similar to zolpidem, a GABA-A modulator .
  • Methyl Substituents on the Benzimidazole Core : A methyl group at the 5-position of the benzimidazole ring abolishes GABA-A activity, highlighting the sensitivity of molecular recognition to steric hindrance .

Pharmacological Profiles Across Analog Families

Compound Biological Target IC₅₀/EC₅₀ Key Pharmacokinetic Property Reference
2-(2-Methoxybenzyl)-1H-benzimidazole NF-κB 2.4 μM Moderate metabolic stability
2-(4-Methoxybenzyl)-1H-benzimidazole NF-κB 1.7 μM Higher lipophilicity
2-(4-Fluorophenyl)-1H-benzimidazole GABA-A receptor N/A Enhanced solubility (74 μg/mL)
2-(1H-Indol-3-yl)-1H-benzimidazole S. aureus (MRSA) 3.1 μM Broad-spectrum antimicrobial

Key Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • The 2-benzylbenzimidazole scaffold is critical for NF-κB inhibition, with para-substitutions generally enhancing potency. Hydrogen-bond acceptors (e.g., methoxy, fluoro) on the benzyl group improve target engagement .
  • Ortho-substitutions may reduce activity but improve drug-like properties, such as metabolic stability .

Therapeutic Potential: this compound is a viable lead for anti-inflammatory therapies, while fluorophenyl analogs show promise in neuropharmacology (GABA-A modulation) . Antimicrobial indolyl-benzimidazoles (e.g., 3aq) highlight the scaffold’s versatility .

Synthetic Optimization: Catalyst selection (e.g., W–ZnO@NH₂–CBB) and solvent systems (e.g., acetic acid for cyclization) significantly impact yields and purity .

Q & A

Q. What role does the methoxy group play in the physicochemical properties of the compound?

  • Methodology : The electron-donating methoxy group enhances solubility in polar solvents (e.g., DMSO, methanol) and stabilizes the benzimidazole core via resonance. Comparative studies of methoxy-substituted vs. non-substituted derivatives show increased logP values (hydrophobicity) and altered melting points (e.g., 209–211°C for methoxy vs. 192–195°C for trifluoromethyl derivatives) .

Advanced Research Questions

Q. How can substituents on the benzimidazole core modulate biological activity, and what methodologies assess this?

  • Structure-Activity Relationship (SAR) :
  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., Cl, Br) at the 4-position show enhanced activity against S. aureus (MIC ~12.5 µg/mL) compared to methoxy groups .
  • EGFR Inhibition : 2-Phenyl substituents with para-Cl or -CH₃ groups improve binding affinity (IC₅₀ ~0.8 µM) by interacting with hydrophobic pockets in the kinase domain .
    • Methodology :
  • In-silico Docking (AutoDock Vina) : Predict binding modes using crystal structures (PDB: 1M17) .
  • In-vitro Assays : MTT cytotoxicity assays (e.g., IC₅₀ values against HeLa cells) validate computational predictions .

Q. How to resolve contradictions in catalytic efficiency data when using SiO₂ vs. Pd-based catalysts?

  • Methodology :
  • NMR Mechanistic Studies : SiO₂ (5 wt%) catalyzes reactions via hydrogen bonding, confirmed by ²⁹Si NMR shifts, while Pd(II)/thiourea systems proceed through C–H activation, evidenced by Pd intermediate isolation .
  • Kinetic Analysis : Compare turnover frequencies (TOF) under identical conditions. Pd systems achieve TOF >500 h⁻¹ for arylations, whereas SiO₂ yields TOF ~50 h⁻¹ but with better regioselectivity .

Q. What computational methods predict the binding affinity of benzimidazole derivatives to biological targets?

  • Methodology :
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., EGFR) over 100 ns trajectories using GROMACS .
  • ADMET Prediction : Use SwissADME to evaluate bioavailability (e.g., %ABS >70 for methoxy derivatives) and toxicity (e.g., Ames test negativity) .

Q. What strategies optimize reaction conditions to minimize by-products in benzimidazole synthesis?

  • Methodology :
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature (80–100°C), solvent (ethanol/water mixtures), and catalyst loading (5–10 mol%) .
  • By-Product Analysis : LC-MS identifies dimerization products (e.g., bis-benzimidazoles), mitigated by slow reagent addition or scavengers (e.g., molecular sieves) .

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